6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
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Overview
Description
6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid typically involves multistep organic synthesis, starting from commercially available reagents. The process often begins with the formation of the benzo[de]isoquinoline core, followed by the introduction of the morpholino group. Reagents such as anhydrides, amines, and hexanoic acid derivatives are commonly utilized under controlled conditions to facilitate each step.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity. Common practices include batch processing and the use of automated reactors to precisely control reaction parameters like temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography to ensure high quality.
Chemical Reactions Analysis
Types of Reactions: 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically mediated by specific catalysts and reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often require specific solvents and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific reaction and conditions employed. For example, oxidation may yield an oxidized benzo[de]isoquinoline derivative, while reduction could lead to a more saturated compound.
Scientific Research Applications
Chemistry: The compound is utilized as a building block in organic synthesis, aiding in the construction of complex molecular architectures.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, including enzymes and receptors.
Industry: In the industrial sector, it finds use in the development of advanced materials, including polymers and coatings, due to its robust chemical structure.
Mechanism of Action
Mechanism by which the Compound Exerts Its Effects: The compound interacts with molecular targets through specific binding interactions, often involving hydrogen bonding and van der Waals forces.
Molecular Targets and Pathways Involved: The primary molecular targets include enzymes and receptor proteins, where it may act as an inhibitor or modulator of biological pathways. Research into these interactions helps elucidate the compound's potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other benzo[de]isoquinoline derivatives, 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid stands out due to its morpholino group, which enhances its solubility and reactivity.
Similar Compounds: Similar compounds include 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid and 6-(morpholino-1H-quinolin-2-yl)hexanoic acid, each with distinct functional groups contributing to their unique chemical profiles.
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Properties
IUPAC Name |
6-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-19(26)7-2-1-3-10-24-21(27)16-6-4-5-15-18(23-11-13-29-14-12-23)9-8-17(20(15)16)22(24)28/h4-6,8-9H,1-3,7,10-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPZLGLERKAWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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